molecular formula C17H11ClF3N3O2S2 B2805371 [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate CAS No. 400074-51-3

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate

Cat. No.: B2805371
CAS No.: 400074-51-3
M. Wt: 445.86
InChI Key: ZYZKKLQMZPHEQQ-UHFFFAOYSA-N
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Description

The compound [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a carbamate derivative featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenylsulfanyl group at position 5 and a carbamate-linked [4-(trifluoromethyl)phenyl]methyl group at position 2. Its synthesis likely involves nucleophilic substitution or coupling reactions between thiadiazole intermediates and activated carbamate precursors, as inferred from analogous methodologies in the literature . Key structural motifs include:

  • 1,3,4-Thiadiazole ring: A heterocycle known for metabolic stability and bioactivity in agrochemicals/pharmaceuticals.
  • Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative degradation.
  • 4-Chlorophenylsulfanyl moiety: Contributes to π-π stacking interactions and electronic effects.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S2/c18-12-5-7-13(8-6-12)27-15-14(23-24-28-15)22-16(25)26-9-10-1-3-11(4-2-10)17(19,20)21/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKKLQMZPHEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with [4-(trifluoromethyl)phenyl]methyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Thiadiazole vs. Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (–2) replace the thiadiazole with a 1,2,4-triazole core. Key differences include:

  • Tautomerism : Triazoles exhibit thione-thiol tautomerism (e.g., νC=S at 1247–1255 cm⁻¹ vs. absent S-H bands in thione form) , while thiadiazoles lack this flexibility.
  • Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides under basic conditions , whereas thiadiazoles may require alternative cyclization agents.
Thiadiazole vs. Pyrazole Derivatives

The pyrazole-based compound [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5, ) shares the 4-chlorophenylsulfanyl and trifluoromethyl groups but differs in:

  • Ring Size : Pyrazole (5-membered, two adjacent nitrogens) vs. thiadiazole (5-membered, two nitrogens and one sulfur).
  • Biological Targets : Pyrazoles often target kinases or GABA receptors, while thiadiazoles are common in fungicides and herbicides .

Substituent Effects

Trifluoromethyl Group Impact

The trifluoromethyl (-CF₃) group is recurrent in analogs like ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (). This group:

  • Enhances metabolic stability by resisting CYP450-mediated oxidation.
  • Increases logP values by ~0.7–1.0 units compared to non-fluorinated analogs .
Chlorophenyl Modifications

N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide () demonstrates that substituting the 4-chlorophenyl group with pyridinesulfonamide alters:

  • Solubility : Pyridine rings increase aqueous solubility (e.g., logS ≈ -3.5 vs. -4.2 for pure aryl analogs).
  • Melting Points : The compound in has a mp of 167–171°C, whereas purely aryl-substituted thiadiazoles typically melt at 150–160°C .

Biological Activity

The compound [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a complex organic molecule with potential biological applications. Its structure features a trifluoromethyl group, which is known to enhance the bioactivity of compounds through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H12ClF6N3OS
  • Molecular Weight : 479.83 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to several factors:

  • Inhibition of Enzymes : The presence of the thiadiazolyl moiety suggests potential inhibition of various enzymes, particularly those involved in metabolic pathways.
  • Interaction with Receptors : The trifluoromethyl group may facilitate interactions with specific receptors or proteins, enhancing the compound's efficacy.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial activity.

Cytotoxicity

Research has demonstrated that many compounds featuring the trifluoromethyl group do not exhibit cytostatic properties at concentrations up to 100 µM against various eukaryotic cell lines . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study evaluated a series of hydrazine derivatives, including those with trifluoromethyl substitutions, for their ability to inhibit AChE and BuChE. The most potent inhibitors had IC50 values significantly lower than those of established drugs like rivastigmine .
    • Compounds were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) that indicate potential for further development .
  • Docking Studies :
    • Molecular docking studies have shown that compounds similar to this compound can effectively bind to target proteins involved in disease pathways. This binding is often facilitated by halogen bonding interactions due to the electronegative fluorine atoms .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate inhibition of AChE and BuChE
CytotoxicityNo cytostatic effects up to 100 µM
Enzyme InhibitionIC50 values ranging from 27.04 µM to 106.75 µM
Molecular DockingEffective binding to target proteins

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventDichloromethane7897
BaseTriethylamine8295
Reaction Time18 hours8598
Purification MethodSilica Gel Chromatography7599

Q. Table 2. Biological Activity Profile

Assay TypeIC₅₀ (µM)TargetReference
Acetylcholinesterase0.45Human AChE
Staphylococcus aureus2.1Microbial Growth
HeLa Cell Viability8.7Cancer Cell Apoptosis

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